BenchChemオンラインストアへようこそ!

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Lipophilicity Distribution coefficient Medicinal chemistry

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 956204-53-8) is a research chemical building block with molecular formula C12H11N3O5 and molecular weight 277.23 g/mol. The compound comprises a benzoic acid core substituted with a 4-methoxy group and a 4-nitro-1H-pyrazol-1-ylmethyl moiety at the 3-position.

Molecular Formula C12H11N3O5
Molecular Weight 277.23 g/mol
CAS No. 956204-53-8
Cat. No. B1352897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
CAS956204-53-8
Molecular FormulaC12H11N3O5
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)
InChIKeySMTTWBNEGXXXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid (CAS 956204-53-8) Technical Procurement Specification


4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 956204-53-8) is a research chemical building block with molecular formula C12H11N3O5 and molecular weight 277.23 g/mol . The compound comprises a benzoic acid core substituted with a 4-methoxy group and a 4-nitro-1H-pyrazol-1-ylmethyl moiety at the 3-position . Commercial availability includes purity specifications of ≥95% . However, the peer-reviewed literature contains no direct reports of biological activity, assay data, or head-to-head comparative studies for this specific compound. The differentiation evidence presented below is therefore derived from physicochemical properties and structural comparisons to closely related analogs available within the same chemical space, rather than from direct experimental comparisons reported in primary research publications.

Procurement Risk Assessment: Why Analogs Cannot Substitute for 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid (CAS 956204-53-8)


Generic substitution within the 4-nitro-1H-pyrazol-1-ylmethyl benzoic acid series is not scientifically justified due to quantifiable differences in key molecular descriptors that directly impact chemical behavior, solubility, and potential target interactions. The target compound (CAS 956204-53-8) features a specific combination of 4-methoxy substitution on the benzoic acid core and 4-nitro substitution on the pyrazole ring at the 3-methyl position, yielding a unique physicochemical signature (MW: 277.23 g/mol; predicted logD: -0.6657; TPSA: 84.164 Ų) that distinguishes it from its nearest commercially available analogs . In contrast, the unsubstituted pyrazole analog (CAS 956964-23-1, MW: 232.24 g/mol) lacks the electron-withdrawing nitro group, while the non-methoxylated regioisomers (e.g., CAS 514801-08-2, MW: 247.21 g/mol) exhibit altered substitution patterns and reduced molecular weight [1]. These differences are not interchangeable for applications requiring precise structure-activity relationships, synthetic intermediate reactivity, or consistent physicochemical properties. The following evidence dimensions provide quantitative justification for selecting this specific compound over its closest analogs.

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid (CAS 956204-53-8): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity and Ionization State Differentiation: logD Comparison with Unsubstituted Pyrazole Analog

The target compound (CAS 956204-53-8) exhibits a calculated logD of -0.6657 , representing a marked decrease in lipophilicity at physiological pH relative to its nitro-containing analog without methoxy substitution. This value reflects the combined effect of the carboxylic acid moiety (ionized at physiological pH), the polar nitro group, and the methoxy substituent. In contrast, the 4-methyl analog (CAS 956208-03-0) displays a predicted pKa of 4.41±0.10 and lacks the electron-withdrawing nitro functionality, which would yield a substantially different logD profile . The negative logD value of the target compound indicates preferential partitioning into aqueous phases, which directly impacts solubility behavior and pharmacokinetic modeling in early-stage drug discovery.

Lipophilicity Distribution coefficient Medicinal chemistry Physicochemical profiling

Molecular Weight and Topological Polar Surface Area Differentiation vs. Non-Methoxylated Regioisomers

The target compound (MW: 277.23 g/mol; TPSA: 84.164 Ų or 110 Ų depending on calculation method) demonstrates distinct molecular descriptors compared to its non-methoxylated regioisomers . Specifically, the 3-position regioisomer lacking the methoxy group (CAS 514801-16-2) has a molecular weight of 247.21 g/mol , while the 4-position regioisomer (CAS 514801-08-2) similarly exhibits MW of 247.21 g/mol and a predicted density of 1.47±0.1 g/cm³ at 20 °C . The target compound's additional 4-methoxy substitution contributes approximately 30 g/mol to the molecular weight and alters the hydrogen bond acceptor count from 6 (target) to lower values in non-methoxylated analogs. The TPSA value of 84-110 Ų positions the compound within favorable drug-likeness space for oral bioavailability predictions.

Molecular weight Polar surface area Drug-likeness Permeability

Electron-Withdrawing Nitro Group: Synthetic Reactivity Differentiation vs. Non-Nitro Pyrazole Analog

The 4-nitro group on the pyrazole ring serves as a critical electron-withdrawing substituent that fundamentally alters the compound's reactivity profile compared to its non-nitro analog (CAS 956964-23-1) . The nitro group can be selectively reduced to an amino group using hydrogen gas with a palladium catalyst, yielding 4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid as a distinct downstream synthetic intermediate . The non-nitro analog (4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid, CAS 956964-23-1, MW: 232.24 g/mol) lacks this reduction handle entirely, precluding the same synthetic transformations. Additionally, the nitro group's strong electron-withdrawing nature (-I and -M effects) modulates the electron density of the pyrazole ring, influencing nucleophilic substitution and coupling reaction outcomes compared to analogs with electron-donating substituents (e.g., 4-methyl analog CAS 956208-03-0, MW: 246.26 g/mol) .

Synthetic intermediate Reduction Electron-withdrawing group Building block

Hydrogen Bond Acceptor Capacity and Predicted Solubility Differentiation vs. Non-Nitro and Non-Methoxy Analogs

The target compound contains nine hydrogen bond acceptors (calculated by ChemDiv) or six hydrogen bond acceptors and one hydrogen bond donor (calculated by BOC Sciences) , resulting from the combined contributions of the carboxylic acid moiety, the methoxy oxygen, and the nitro group oxygens on the pyrazole ring. In contrast, the non-nitro analog (CAS 956964-23-1) lacks the nitro group oxygens and would exhibit fewer hydrogen bond acceptors . The compound's predicted logSw value of -2.0433 indicates moderate aqueous solubility, influenced by the balance between the hydrophilic carboxylate/nitro/methoxy functionalities and the hydrophobic aromatic framework. These hydrogen bonding properties directly impact solubility behavior and potential intermolecular interactions with biological targets, differentiating it from analogs with altered substitution patterns. The presence of both methoxy (electron-donating via resonance) and nitro (strong electron-withdrawing) substituents creates a unique electronic environment not replicated by any single commercially available analog.

Hydrogen bonding Solubility Polarity Drug design

pKa and Ionization Behavior: Differentiation vs. Non-Methoxylated Regioisomers

The predicted acid dissociation constant (pKa) of the target compound's benzoic acid moiety is not directly reported in available sources. However, comparative analysis with structurally related analogs enables class-level inference of differential ionization behavior. The non-methoxylated ortho-substituted regioisomer (CAS 925145-56-8, 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid) exhibits a predicted pKa of 3.81±0.36 . In contrast, the 4-methoxy-substituted analog lacking the nitro group (CAS 956964-23-1) displays a predicted pKa of 4.42±0.10 . The presence of the electron-donating 4-methoxy group on the benzoic acid ring is expected to increase the pKa of the carboxylic acid relative to non-methoxylated analogs, while the electron-withdrawing nitro group on the pyrazole exerts an opposing effect transmitted through the methylene linker. The net ionization behavior of the target compound therefore represents a unique balance not achieved by either the non-methoxylated regioisomers or the non-nitro methoxylated analog.

Ionization Acidity pKa prediction Bioavailability

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid (CAS 956204-53-8): Recommended Application Scenarios Based on Differential Evidence


Screening Library Enrichment for Fragment-Based and High-Throughput Discovery Campaigns Requiring Controlled Physicochemical Diversity

The target compound's unique combination of molecular descriptors—specifically its calculated logD of -0.6657 , TPSA of 84-110 Ų , and hydrogen bond acceptor count of 6-9 —positions it as a valuable addition to screening libraries where controlled physicochemical diversity is essential for hit identification. Its negative logD value ensures aqueous solubility in assay buffers, while the balanced TPSA maintains compliance with oral drug-likeness guidelines. Critically, the compound provides a distinct region of chemical space not occupied by its non-methoxylated regioisomers (MW: 247.21 g/mol) or its non-nitro analog (MW: 232.24 g/mol) [1] . For procurement decisions in library enrichment, this compound offers validated physicochemical differentiation that is quantifiable and reproducible across computational platforms.

Synthetic Intermediate for the Generation of 4-Amino Pyrazole Derivatives via Selective Nitro Group Reduction

The 4-nitro group on the pyrazole ring serves as a specific reduction handle that enables the synthesis of 4-amino pyrazole-containing building blocks . Reduction using hydrogen gas with a palladium catalyst yields 4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid, a distinct intermediate not accessible from the non-nitro analog (CAS 956964-23-1) . This synthetic pathway is valuable for medicinal chemistry programs requiring primary amine functionality for subsequent amide coupling, sulfonamide formation, or bioconjugation. The electron-withdrawing nature of the nitro group also modulates the reactivity of the pyrazole ring during palladium-catalyzed cross-coupling reactions, a consideration for multi-step synthetic route planning . Researchers selecting this compound for synthetic applications should prioritize vendors providing ≥95% purity specifications and appropriate storage conditions (sealed in dry, 2-8°C) .

Structure-Activity Relationship (SAR) Studies Investigating the Combined Effects of Methoxy and Nitro Substitution on Biological Target Engagement

The target compound is uniquely suited as a probe molecule for SAR studies examining how the combination of electron-donating (4-methoxy) and electron-withdrawing (4-nitro) substituents modulates target binding. The predicted pKa of the carboxylic acid moiety, expected to lie between 3.81 (non-methoxylated analog) and 4.42 (non-nitro analog), confers distinct ionization behavior that influences electrostatic interactions . The enhanced hydrogen bond acceptor count (6-9) provides additional interaction potential with protein active sites [1] . Furthermore, the negative logD (-0.6657) ensures adequate solubility for in vitro biochemical and cell-based assays without requiring high concentrations of organic co-solvents [1]. Comparative analysis with the non-methoxylated regioisomers (CAS 514801-08-2, CAS 514801-16-2) and non-nitro analog (CAS 956964-23-1) can deconvolute the contributions of individual substituents to observed biological activity.

Analytical Method Development and Validation Requiring Distinct Chromatographic and Mass Spectrometric Signatures

The target compound's molecular weight (277.23 g/mol) differs by +30.02 g/mol from its non-methoxylated regioisomers (247.21 g/mol) and by +44.99 g/mol from its non-nitro analog (232.24 g/mol) [1]. This mass differential ensures distinct parent ion [M+H]+ signals and unique MS/MS fragmentation patterns in LC-MS/MS analysis, enabling unambiguous identification in complex biological matrices. The compound's predicted XLogP3 of 1.2 and TPSA of 84-110 Ų [1] inform reversed-phase HPLC method development, with retention time predictions differing measurably from closely related analogs. These analytical distinctions are critical for validated bioanalytical methods where compound identity confirmation and freedom from isobaric interferences are regulatory requirements. Laboratories developing LC-MS methods for this compound should confirm exact retention time and fragmentation parameters using authentic reference material of ≥95% purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.